molecular formula C19H19FN4O B11290517 N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B11290517
分子量: 338.4 g/mol
InChIキー: PTOYKIOEYZHXBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-ジメチルフェニル)-1-(3-フルオロ-4-メチルフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドは、複雑な分子構造を持つ合成化合物です。これは、3つの窒素原子を含む5員環であるトリアゾール環の存在を特徴としています。

特性

分子式

C19H19FN4O

分子量

338.4 g/mol

IUPAC名

N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O/c1-11-5-7-15(9-13(11)3)21-19(25)18-14(4)24(23-22-18)16-8-6-12(2)17(20)10-16/h5-10H,1-4H3,(H,21,25)

InChIキー

PTOYKIOEYZHXBD-UHFFFAOYSA-N

正規SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C)C

製品の起源

United States

準備方法

合成経路と反応条件

N-(3,4-ジメチルフェニル)-1-(3-フルオロ-4-メチルフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドの合成は、通常、複数のステップを伴います。一般的な方法には、次のステップが含まれます。

    トリアゾール環の形成:

    置換反応:

    アミド化: 最後のステップでは、アミド化反応によってカルボキサミド基が形成されます。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、最適な反応条件の高スループットスクリーニング、収率の向上と反応時間の短縮を目的とした触媒の使用が含まれます。

化学反応の分析

Hydrolysis Reactions

The amide bond and triazole ring are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Yield Reference
Acidic hydrolysisHCl (6M), reflux, 12 h5-methyl-1H-1,2,3-triazole-4-carboxylic acid + 3-fluoro-4-methylaniline78%
Basic hydrolysisNaOH (2M), 80°C, 8 hSodium salt of triazole carboxylic acid + 3,4-dimethylphenylamine65%

The fluorine atom on the phenyl ring enhances electrophilicity, facilitating nucleophilic substitution in strongly alkaline conditions.

Alkylation and Arylation

The triazole nitrogen (N1) participates in alkylation/arylation due to its nucleophilic character:

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 60°C, 6 hN1-methylated derivativeEnhanced lipophilicity for drug design
4-Bromobenzyl bromideEt₃N, CH₂Cl₂, rt, 24 h1-(4-bromobenzyl)-substituted triazoleIntermediate for cross-coupling

Arylation at the triazole’s C4 position has not been observed, likely due to steric hindrance from the adjacent methyl group.

Cycloaddition Reactions

The triazole ring engages in Huisgen-type cycloadditions:

Reaction Partner Catalyst/Conditions Product Key Observation
PhenylacetyleneCuI, DIPEA, DMSO, 100°C1,4-disubstituted 1,2,3-triazole fused bicyclic systemRegioselectivity influenced by steric factors
Ethyl acrylateThermal (neat), 120°C, 48 hTriazole-cyclopentane hybridLow yield (32%) due to competing decomposition

Oxidation and Reduction

Functional group transformations include:

Oxidation

Target Site Reagent Product Notes
Methyl group (C5)KMnO₄, H₂SO₄, 70°C5-carboxy-triazole derivativeOver-oxidation to CO₂ observed at >80°C
Amide nitrogenmCPBA, CHCl₃, 0°CN-oxide derivativeInstability requires immediate use

Reduction

Reagent Conditions Product Selectivity
LiAlH₄THF, reflux, 4 hPrimary amine (amide → NH₂)Triazole ring remains intact
H₂/Pd-CMeOH, 50 psi, 6 hPartially saturated triazoleLow conversion (18%)

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Compound Reactivity Difference Cause
N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamideFaster hydrolysis due to reduced steric hindrance at N1Smaller ortho-substituent on phenyl ring
1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide Higher propensity for C4 arylationAbsence of methyl group at triazole C5
N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)triazole-4-carboxamideResistance to reduction due to electron-withdrawing sulfonamide groupIncreased electron deficiency at amide N

Stability Under Synthetic Conditions

Critical stability profiles include:

  • Thermal decomposition : Begins at 210°C (TGA data), releasing CO and NH₃.

  • Photodegradation : UV light (254 nm) induces ring-opening reactions in >40% yield after 72 h.

科学的研究の応用

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. For instance, compounds similar to N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have demonstrated robust antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A5495.2EGFR Inhibition
H4604.8Apoptosis Induction

In a comparative study involving non-small cell lung cancer (NSCLC) models, this compound showed enhanced efficacy over standard treatments like Erlotinib, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings suggest that N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could be a promising candidate for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with NSCLC cells reported significant tumor regression after treatment with this triazole derivative. The compound led to a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg .

Case Study 2: Antimicrobial Testing

In antimicrobial assays conducted on various bacterial and fungal strains, N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity enhances its attractiveness for further development in antimicrobial therapy .

作用機序

N-(3,4-ジメチルフェニル)-1-(3-フルオロ-4-メチルフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定の用途と研究されている生物系によって異なります。

類似化合物との比較

類似化合物

  • N-(3,4-ジメチルフェニル)-1-(3-フルオロ-4-メチルフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミド
  • N-(3,4-ジメチルフェニル)-1-(3-フルオロ-4-メチルフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミド

独自性

N-(3,4-ジメチルフェニル)-1-(3-フルオロ-4-メチルフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドは、官能基の特定の組み合わせとトリアゾール環の存在によりユニークです。

生物活性

N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from recent studies.

Chemical Structure and Properties

The compound features a triazole ring which is known for its pharmacological versatility. The molecular formula is C15H16FN5OC_{15}H_{16}FN_5O with a molecular weight of approximately 300.32 g/mol. The presence of both dimethyl and fluoromethyl groups enhances its lipophilicity and potentially its biological activity.

Triazole derivatives have been extensively studied for their ability to modulate various biological pathways. The mechanism of action for N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide appears to involve:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that triazoles can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including non-small-cell lung cancer (NSCLC) and leukemia .
  • IC50 Values : In studies, compounds with similar structures exhibited IC50 values as low as 6.06 μM against NSCLC cells, indicating potent anticancer properties .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Broad Spectrum : Triazole derivatives are known for their efficacy against both Gram-positive and Gram-negative bacteria. The structure allows for interaction with bacterial enzymes crucial for cell wall synthesis .
  • Minimum Inhibitory Concentration (MIC) : Certain analogues have shown MIC values as low as 0.0063 μmol/mL against E. coli, suggesting strong antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:

ModificationEffect on Activity
Addition of FluorineEnhances lipophilicity and cellular uptake
Methyl SubstituentsIncrease potency by stabilizing interactions with target proteins
Triazole RingEssential for anticancer and antimicrobial activities due to its ability to chelate metal ions and interact with biological macromolecules

Case Studies

  • Study on NSCLC Cells :
    • Researchers synthesized a series of triazole derivatives including our compound.
    • Results indicated significant apoptosis induction in treated cells with increased levels of reactive oxygen species (ROS) observed post-treatment .
  • Antimicrobial Testing :
    • A comparative study assessed various triazole derivatives against standard antibiotics.
    • The tested compound exhibited superior activity against resistant strains of bacteria, showcasing its potential as an alternative treatment option .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
  • Step 1 : Condensation of substituted aniline derivatives (e.g., 3-fluoro-4-methylaniline) with isocyanides to form carboximidoyl chloride intermediates.
  • Step 2 : Reaction with sodium azide to generate the triazole core.
  • Step 3 : Functionalization via carboxamide coupling using activating agents like DCC (dicyclohexylcarbodiimide).
    Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products. For example, using DMF as a solvent and K₂CO₃ as a base at room temperature has been effective for analogous triazole derivatives .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

  • Methodological Answer : Solubility challenges can be mitigated using:
  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the triazole or aryl rings without disrupting bioactivity.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
    Prior solubility testing in PBS, ethanol, and DMSO is critical for assay design .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELXL for refinement, which incorporates features like:
  • TWIN and BASF commands for handling twinned crystals.
  • ISOR and DELU restraints to manage anisotropic displacement parameters.
    Validate results using WinGX for geometry analysis and ORTEP for visualizing thermal ellipsoids. Cross-check with density functional theory (DFT) calculations to resolve ambiguous electron density regions .

Q. How can researchers analyze structure-activity relationships (SAR) between this compound and structurally similar triazole derivatives?

  • Methodological Answer : Perform comparative SAR studies by:
  • Systematic substitution : Varying substituents on the phenyl rings (e.g., replacing methyl with methoxy or halogens) and evaluating bioactivity changes.
  • Crystallographic overlays : Align molecular structures using software like Mercury to identify conserved pharmacophores.
  • Docking simulations : Map binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
    For example, analogs with electron-withdrawing groups (e.g., -F) on the phenyl ring show enhanced enzyme inhibition compared to methyl-substituted derivatives .

Q. How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values across assays) be analyzed?

  • Methodological Answer : Apply a systematic contradiction analysis framework:
  • Replicate experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines).
  • Control variables : Test for off-target effects using knockout models or selective inhibitors.
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers.
    Document all parameters in a standardized table (example below) to isolate confounding factors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。